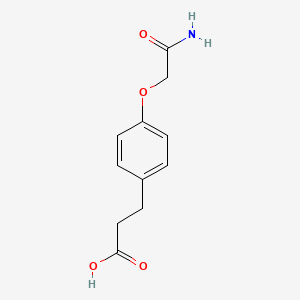
3-(4-Carbamoylmethoxyphenyl)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Carbamoylmethoxyphenyl)propionic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a carbamoylmethoxy group and a propionic acid moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carbamoylmethoxyphenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and chloroacetic acid.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified using chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting ester is then converted to the corresponding amide using ammonia or an ammonium salt.
Final Steps: The amide undergoes further reactions to introduce the propionic acid group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-(4-Carbamoylmethoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamoylmethoxy group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
3-(4-Carbamoylmethoxyphenyl)propionic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological targets.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 3-(4-Carbamoylmethoxyphenyl)propionic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
3-(4-Carbamoylmethoxyphenyl)propionic acid is similar to other phenylpropionic acids and carbamoylmethoxy derivatives. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. Some similar compounds include:
4-Hydroxybenzoic acid
Chloroacetic acid
Propionic acid derivatives
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
3-[4-(2-amino-2-oxoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-2,4-5H,3,6-7H2,(H2,12,13)(H,14,15) |
InChI 键 |
KJMDTUQAULNNPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)O)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















